molecular formula C14H14ClNO B2405404 (2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 958266-54-1

(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2405404
CAS No.: 958266-54-1
M. Wt: 247.72
InChI Key: ZDXXNHLQXKSQQN-DHZHZOJOSA-N
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Description

(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 4-chlorobenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorophenyl, nitrile, and ketone groups, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-bromophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
  • (2E)-2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
  • (2E)-2-[(4-methylphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Uniqueness

(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-14(2,3)13(17)11(9-16)8-10-4-6-12(15)7-5-10/h4-8H,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXXNHLQXKSQQN-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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